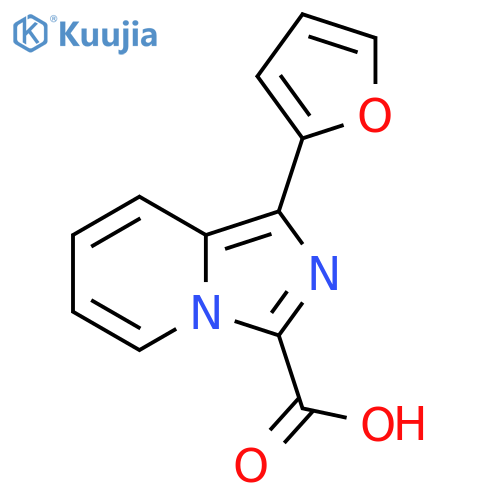

Cas no 2060046-45-7 (1-(furan-2-yl)imidazo1,5-apyridine-3-carboxylic acid)

1-(furan-2-yl)imidazo1,5-apyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Imidazo[1,5-a]pyridine-3-carboxylic acid, 1-(2-furanyl)-

- 1-(furan-2-yl)imidazo1,5-apyridine-3-carboxylic acid

-

- MDL: MFCD30500476

- インチ: 1S/C12H8N2O3/c15-12(16)11-13-10(9-5-3-7-17-9)8-4-1-2-6-14(8)11/h1-7H,(H,15,16)

- InChIKey: WLIIGIHATDWFAS-UHFFFAOYSA-N

- SMILES: C12=C(C3=CC=CO3)N=C(C(O)=O)N1C=CC=C2

1-(furan-2-yl)imidazo1,5-apyridine-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-339655-0.1g |

1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid |

2060046-45-7 | 0.1g |

$779.0 | 2023-09-03 | ||

| Enamine | EN300-339655-10.0g |

1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid |

2060046-45-7 | 10.0g |

$3807.0 | 2023-02-23 | ||

| Enamine | EN300-339655-0.25g |

1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid |

2060046-45-7 | 0.25g |

$814.0 | 2023-09-03 | ||

| Enamine | EN300-339655-5.0g |

1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid |

2060046-45-7 | 5.0g |

$2566.0 | 2023-02-23 | ||

| Enamine | EN300-339655-5g |

1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid |

2060046-45-7 | 5g |

$2566.0 | 2023-09-03 | ||

| Enamine | EN300-339655-2.5g |

1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid |

2060046-45-7 | 2.5g |

$1735.0 | 2023-09-03 | ||

| Enamine | EN300-339655-1g |

1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid |

2060046-45-7 | 1g |

$884.0 | 2023-09-03 | ||

| Enamine | EN300-339655-0.05g |

1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid |

2060046-45-7 | 0.05g |

$744.0 | 2023-09-03 | ||

| Enamine | EN300-339655-0.5g |

1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid |

2060046-45-7 | 0.5g |

$849.0 | 2023-09-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01079648-1g |

1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid |

2060046-45-7 | 95% | 1g |

¥4403.0 | 2023-03-11 |

1-(furan-2-yl)imidazo1,5-apyridine-3-carboxylic acid 関連文献

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

1-(furan-2-yl)imidazo1,5-apyridine-3-carboxylic acidに関する追加情報

1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic Acid: A Versatile Heterocyclic Compound with Emerging Applications

1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid (CAS No. 2060046-45-7) represents an intriguing class of heterocyclic compounds that has recently gained attention in pharmaceutical research and material science. This furan-imidazopyridine carboxylic acid derivative combines three important heterocyclic systems - furan, imidazole, and pyridine - creating a unique molecular architecture with promising biological and physicochemical properties.

The growing interest in imidazo[1,5-a]pyridine derivatives stems from their structural similarity to purine bases, making them valuable scaffolds in drug discovery. Researchers have particularly focused on 1-(furan-2-yl) substituted imidazopyridines due to their enhanced electronic properties and potential as kinase inhibitors. The carboxylic acid moiety at position 3 further expands its utility in medicinal chemistry, allowing for easy derivatization into esters, amides, and other bioactive compounds.

Recent studies highlight the compound's potential in addressing several contemporary healthcare challenges. The furan-imidazopyridine hybrid system has shown remarkable activity against various disease targets, aligning with current research trends in targeted therapies. Its molecular structure offers excellent opportunities for developing small molecule modulators of protein-protein interactions, a hot topic in modern drug discovery.

From a synthetic chemistry perspective, 1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid serves as a versatile building block. The presence of both electron-rich (furan) and electron-deficient (pyridine) rings creates interesting electronic properties that materials scientists are exploring for organic electronic applications. This dual character makes it particularly relevant to current research in organic semiconductors and photovoltaic materials.

The compound's physicochemical properties have been extensively characterized. With a molecular weight of 228.21 g/mol, this heteroaromatic carboxylic acid typically appears as a light yellow to off-white crystalline powder. Its solubility profile - moderately soluble in polar organic solvents but poorly soluble in water - makes it suitable for various organic transformations. These characteristics are crucial for researchers developing drug-like molecules and functional materials.

In the context of green chemistry innovations, synthetic routes to imidazo[1,5-a]pyridine-3-carboxylic acid derivatives have evolved significantly. Modern protocols emphasize atom economy and reduced environmental impact, responding to the pharmaceutical industry's demand for sustainable synthetic methods. The furan ring's renewable origin adds to the compound's appeal in green chemistry applications.

Analytical characterization of 1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves advanced techniques such as HPLC, LC-MS, and NMR spectroscopy. The compound's distinct spectral signatures facilitate quality control in research settings. These analytical aspects are particularly important for researchers investigating structure-activity relationships in medicinal chemistry projects.

The commercial availability of this imidazopyridine carboxylic acid derivative has increased significantly in recent years, reflecting growing demand from both academic and industrial researchers. Suppliers typically offer it in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. This accessibility supports its expanding role in high-throughput screening programs.

Looking forward, 1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is poised to play an important role in several cutting-edge research areas. Its potential applications span from pharmaceutical intermediates to functional materials, making it a compound of significant interest across multiple disciplines. As research continues to uncover new properties and applications, this versatile heterocycle is likely to see expanded utilization in both academic and industrial settings.

For researchers working with this compound, proper handling and storage are essential to maintain its stability. While not classified as hazardous, standard laboratory precautions should be observed when handling imidazo[1,5-a]pyridine derivatives. Storage under inert atmosphere at low temperatures is recommended for long-term preservation of this heterocyclic carboxylic acid.

The intellectual property landscape surrounding furan-containing imidazopyridines has become increasingly active, with several patents filed in recent years covering various derivatives and their applications. This patent activity reflects the compound's growing commercial importance and potential for therapeutic development.

In conclusion, 1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid (CAS 2060046-45-7) represents a fascinating example of modern heterocyclic chemistry with diverse potential applications. Its unique structural features and adaptable chemistry position it as a valuable tool for researchers across multiple fields, from medicinal chemistry to materials science. As scientific understanding of this compound class deepens, we can anticipate seeing more innovative applications emerge in the coming years.

2060046-45-7 (1-(furan-2-yl)imidazo1,5-apyridine-3-carboxylic acid) Related Products

- 2210141-33-4(4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)

- 32823-06-6(Aluminum Metaphosphate)

- 1219912-94-3(2-(benzylsulfanyl)-N-3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ylacetamide)

- 1805091-47-7(4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide)

- 862793-40-6(2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)

- 1024858-08-9((Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile)

- 10406-05-0(5-Chloroindole-3-carboxylic acid)

- 851405-33-9(2-(4-ethoxyphenyl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)

- 1538396-55-2(3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine)

- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)